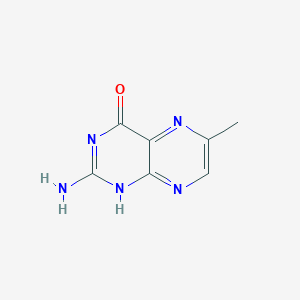

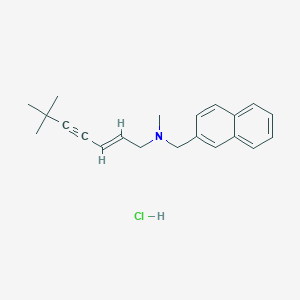

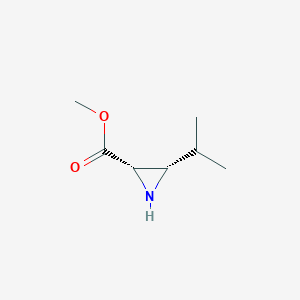

![molecular formula C6H4N2O2S B116816 thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16233-51-5](/img/structure/B116816.png)

thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Thienopyrimidine derivatives, including thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .

Synthesis Analysis

Thienopyrimidine derivatives are synthesized from available starting materials according to convenient synthetic procedures using a one-pot solvent-free reaction . A series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1 H NMR, 13 C NMR, and HR-MS .Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives are synthesized via different methods . For instance, a green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S 8, and formamide has been reported .Applications De Recherche Scientifique

Anticancer Activity

- Scientific Field : Medicinal Chemistry, Oncology .

- Summary of Application : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and tested for their abilities to inhibit VEGFR-2 and prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .

- Methods of Application : The compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth .

- Results : Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC 50 value of 0.084 μM. Additionally, it displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC 50 values of 10.17 μM and 24.47 μM, respectively .

Antitubercular Agents

- Scientific Field : Medicinal Chemistry, Microbiology .

- Summary of Application : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown potential to be developed as antitubercular agents .

- Methods of Application : The active compounds were studied for cytotoxicity against four cell lines .

- Results : Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

Photosensitizer for Skin Cancer Treatment

- Scientific Field : Medicinal Chemistry, Dermatology .

- Summary of Application : Thieno[3,4-d]pyrimidine-4(1H)-thione, a derivative of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been identified as a promising thiopyrimidine photosensitizer for the treatment of skin cancer cells .

- Methods of Application : The compound can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences .

- Results : Experimental and computational results demonstrate that thieno[3,4-d]pyrimidine-4(1H)-thione stands out as the most promising thiopyrimidine photosensitizer developed to this date .

Synthesis of New Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a starting material for the synthesis of new series of thieno[2,3-d]pyrimidine derivatives .

- Methods of Application : The chemical structures of the synthesized products have been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .

- Results : Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7) .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

- Scientific Field : Medicinal Chemistry, Oncology .

- Summary of Application : Pictilisib (GDC-0941), a derivative of thieno[3,2-d]pyrimidine, inhibits phosphatidylinositol 3-kinase (PI3K) and is currently in clinical trials for the treatment of advanced solid tumors .

- Methods of Application : The compound is tested in vitro for its ability to inhibit PI3K .

- Results : The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials .

Probing the Mycobacterial Oxidative Phosphorylation Pathway

- Scientific Field : Medicinal Chemistry, Microbiology .

- Summary of Application : Thieno[3,2-d]pyrimidine derivatives have been used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

- Methods of Application : The active compounds were studied for their effects on the mycobacterial oxidative phosphorylation pathway .

- Results : The most potent compound (19) showed significant activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) with IC50 values of 6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb .

Inhibition of Protein Kinases

- Scientific Field : Medicinal Chemistry, Oncology .

- Summary of Application : Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines. They have various biological activities, including the inhibition of various enzymes and pathways, which are critical to the progression of cancer .

- Methods of Application : The compounds are tested in vitro for their ability to inhibit protein kinases .

- Results : The use of protein kinase inhibitors has become increasingly important in the last two decades since protein kinases are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .

Synthesis of New Thienopyrimidine Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a starting material for the synthesis of new series of thienopyrimidine derivatives .

- Methods of Application : The chemical structures of the synthesized products have been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .

- Results : Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines .

Safety And Hazards

Orientations Futures

Thienopyrimidine derivatives continue to attract great interest due to their wide variety of interesting biological activities . They are frequently used chemical scaffolds in drug development . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .

Propriétés

IUPAC Name |

1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFVXBQPQCSSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427606 | |

| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

16233-51-5 | |

| Record name | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

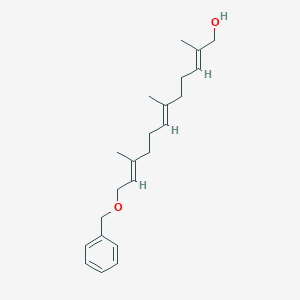

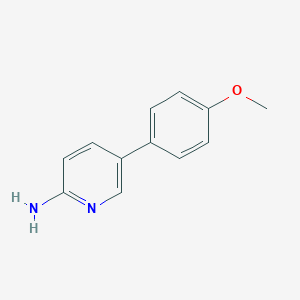

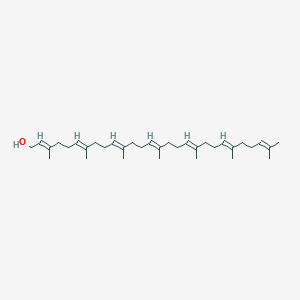

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

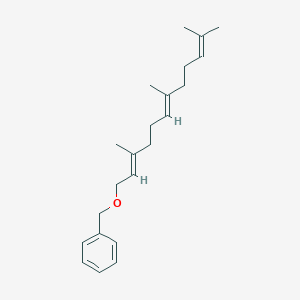

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)